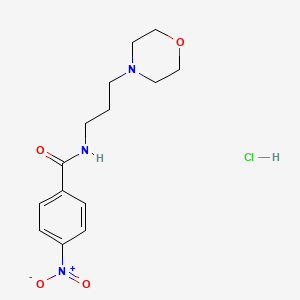
N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide (NPC-TFA) is a trifluoroacetoacetamide-based molecule that has been widely studied in the scientific research community due to its unique properties and wide range of potential applications. It is a colorless, odorless, crystalline solid with a molecular weight of 253.51 g/mol. NPC-TFA is a relatively new compound and has only recently been synthesized and studied. Its structure consists of a phenyl ring attached to a 2-chloro-4,4,4-trifluoroacetoacetamide group, which is the key feature that gives it its unique properties.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide has a wide range of potential applications in the scientific research community. It has been used as a catalyst for the synthesis of various compounds, such as aldehydes, ketones, and amines. It has also been used in the synthesis of polymers, such as polyesters and polyamides. Additionally, N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide has been used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide is a catalyst, which means it accelerates the rate of a chemical reaction without being consumed or changed in the process. It does this by forming a complex with the reactants, which lowers the activation energy of the reaction and thus increases the rate of the reaction.
Biochemical and Physiological Effects
N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic, non-irritating, and non-allergenic. It is also considered to be an environmentally friendly compound, as it does not produce any hazardous byproducts when used in chemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide has several advantages when used in lab experiments. It is a relatively inexpensive compound, and it is also non-toxic and non-irritating. Additionally, it is easy to handle and store, and it is a very effective catalyst for a wide range of reactions. However, N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide does have some limitations. It is not very soluble in water, which can make it difficult to use in certain types of reactions. Additionally, it is not very stable and has a tendency to decompose when heated.
Zukünftige Richtungen
The potential applications of N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide are vast, and there are many possible future directions for research. One area of research that could be explored is the use of N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide as a catalyst for the synthesis of polymers and pharmaceuticals. Additionally, further research could be done to explore the use of N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide in biocatalysis, as well as its potential applications in the field of nanotechnology. Finally, more research could be done to explore the biochemical and physiological effects of N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide, as well as its potential toxicity and environmental impact.
Synthesemethoden
N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide can be synthesized by the reaction of 2-chloro-4,4,4-trifluoroacetoacetamide and phenylmagnesium bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction is complete in approximately two hours and yields a white crystalline solid.
Eigenschaften
IUPAC Name |
2-chloro-4,4,4-trifluoro-3-oxo-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO2/c11-7(8(16)10(12,13)14)9(17)15-6-4-2-1-3-5-6/h1-5,7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWATUMTPFBRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)









![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)
